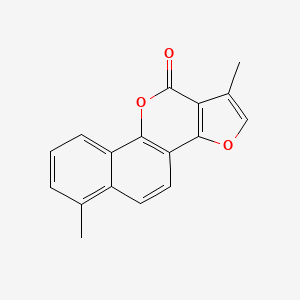
3-Oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxohexanoate is a carboxylic acid anion. It derives from a hexanoate.
Applications De Recherche Scientifique
Biocatalytic Applications
3-Oxohexanoate has been utilized in biocatalytic processes. One study demonstrated the enantioselective bioreduction of ethyl this compound to ethyl (R)-3-hydroxyhexanoate using microorganism strains like Kluyveromyces marxianus and Aspergillus niger. This process achieved high conversion rates and enantioselectivity, showcasing the compound's potential in stereoselective synthesis (Ramos et al., 2011).
Metabolic Analysis
This compound and its derivatives have been analyzed in various metabolic studies. For instance, a method was developed for the simultaneous analysis of Di(2-ethylhexyl)phthalate (DEHP) metabolites, including 2-ethyl-3-oxohexanoic acid, in urine using gas chromatography-mass spectrometry. This study provided insights into human exposure to DEHP, an important environmental contaminant (Wahl et al., 2001).
Material Science and Chemistry
In the field of material science, novel bacterial poly(3-hydroxyalkanoates) containing monomer units like 3-hydroxy-5-oxohexanoate were produced and characterized, highlighting the versatility of this compound derivatives in polymer synthesis (Jung et al., 2000).
Analytical Chemistry
In analytical chemistry, this compound derivatives were characterized through mass spectrometry to understand their fragmentation mechanisms and ionization behaviors, which is crucial for accurate mass spectrometric analysis in various scientific fields (Kanawati et al., 2007).
Propriétés
Formule moléculaire |
C6H9O3- |
|---|---|
Poids moléculaire |
129.13 g/mol |
Nom IUPAC |
3-oxohexanoate |
InChI |
InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-4H2,1H3,(H,8,9)/p-1 |
Clé InChI |
BDCLDNALSPBWPQ-UHFFFAOYSA-M |
SMILES |
CCCC(=O)CC(=O)[O-] |
SMILES canonique |
CCCC(=O)CC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


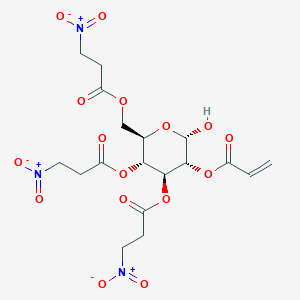
![(S)-2-Amino-4-(3,5-dioxo-[1,2,4]oxadiazolidin-2-yl)-butyric acid](/img/structure/B1246334.png)
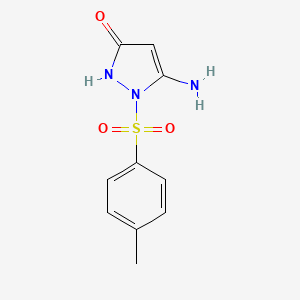
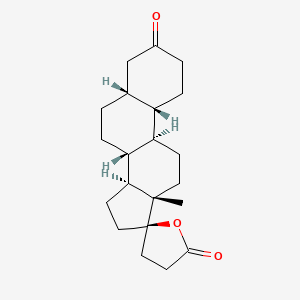
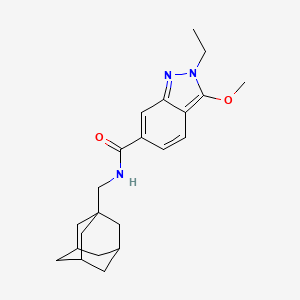


![N-[2-[[2-[3-[[amino-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]amino]methylidene]amino]propylamino]-2-oxoethyl]amino]-2-oxoethyl]-N'-[2-[[2-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-9-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]butanediamide](/img/structure/B1246343.png)



![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)
